4-(3,4-Dichlorophenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine
Description
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)-2-ethylsulfonyl-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2F3N2O2S/c1-2-23(21,22)12-19-10(6-11(20-12)13(16,17)18)7-3-4-8(14)9(15)5-7/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQYHJREUGMOFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dichlorophenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichloroaniline, ethylsulfonyl chloride, and trifluoromethylpyrimidine.
Formation of Intermediate: The 3,4-dichloroaniline undergoes a nucleophilic substitution reaction with ethylsulfonyl chloride to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization with trifluoromethylpyrimidine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dichlorophenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions for electrophilic aromatic substitution may include the use of Lewis acids like aluminum chloride (AlCl3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Antifungal Activity
Recent studies have demonstrated that derivatives of trifluoromethyl pyrimidines exhibit significant antifungal properties. For instance, compounds structurally similar to 4-(3,4-Dichlorophenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine have shown efficacy against various fungal pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. In vitro tests revealed inhibition rates comparable to established antifungal agents like tebuconazole .
Insecticidal Properties
The compound also shows potential as an insecticide. Bioassays have indicated moderate insecticidal activity against pests such as Mythimna separata and Spodoptera frugiperda. Although its efficacy is lower than that of leading insecticides, its unique mechanism of action warrants further investigation .
Anticancer Activity
The anticancer properties of pyrimidine derivatives are well-documented. Studies have reported that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, including prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancer cells. These effects were observed at concentrations that suggest potential for further development in cancer therapeutics .
Case Studies
Mechanism of Action
The mechanism of action of 4-(3,4-Dichlorophenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to fully understand its mechanism.
Comparison with Similar Compounds
Key Structural Features
The table below summarizes substituent patterns and molecular properties of the target compound and its analogs:
Substituent Effects and Functional Implications
- In contrast, the amino group in 2-Amino-6-(3,4-dichlorophenyl)-4-(trifluoromethyl)pyrimidine introduces basicity and weaker electron withdrawal, which may alter reactivity .
- Halogenation Patterns : The 3,4-dichlorophenyl group in the target compound offers a distinct steric and electronic profile compared to the 3,5-dichlorophenyl isomer in 6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine . The latter’s symmetrical substitution may reduce steric hindrance in certain applications .
- Solubility and Salt Forms : The dihydrochloride salt of 4-(3,4-Dichlorophenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine highlights the role of counterions in enhancing aqueous solubility, a critical factor for drug bioavailability .
Biological Activity
4-(3,4-Dichlorophenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This pyrimidine derivative has been studied for its effects on various biological systems, particularly its role as an activator of the glucagon-like peptide-1 receptor (GLP-1R) and its implications in glucose metabolism.
- Chemical Formula : C12H10Cl2F3N3O2S
- CAS Number : 870083-94-6
- Molecular Weight : 350.19 g/mol
The compound functions primarily as a GLP-1R agonist. GLP-1 is a hormone that plays a critical role in glucose homeostasis by enhancing insulin secretion in a glucose-dependent manner. Studies indicate that this compound promotes insulin secretion in response to elevated glucose levels, making it a candidate for diabetes treatment.
Pharmacokinetics
Research has shown that after intravenous administration in rat models, the compound exhibits minimal systemic concentrations, indicating rapid degradation. Oral administration did not yield detectable levels in circulation, suggesting poor bioavailability when taken orally. This pharmacokinetic profile highlights the need for further formulation strategies to enhance its therapeutic efficacy .
In Vitro Studies
In vitro experiments have demonstrated that the compound can stimulate insulin release from pancreatic β-cells when exposed to glucose. This effect was measured using isolated islets from rats, showcasing the compound's potential as a therapeutic agent for managing blood glucose levels.
In Vivo Studies
In vivo studies involving diabetic rat models revealed that administration of the compound resulted in significant reductions in blood glucose levels. The studies confirmed the glucose-dependent nature of its insulinotropic effects, with no adverse effects observed at therapeutic doses .
Case Studies and Research Findings
Safety and Toxicology
Initial toxicity assessments indicate that the compound exhibits low cytotoxicity against human cell lines at therapeutic concentrations. However, further studies are required to fully understand its safety profile and long-term effects on human health.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-(3,4-dichlorophenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine?
- Methodology : The compound can be synthesized via nucleophilic substitution on a pre-functionalized pyrimidine core. For example, the ethylsulfonyl group may be introduced via oxidation of a thioether intermediate using meta-chloroperbenzoic acid (mCPBA) in dichloromethane. The trifluoromethyl group is typically introduced early via trifluoromethylation of pyrimidine precursors using Ruppert-Prakash reagents (e.g., TMSCF₃) under basic conditions . The dichlorophenyl moiety is often coupled via Suzuki-Miyaura cross-coupling with a boronic acid derivative, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions .
- Validation : Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) and structural characterization via ¹⁹F/¹H NMR and high-resolution mass spectrometry (HRMS) .
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its solid-state arrangement?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation from ethanol/dichloromethane mixtures. Data collection at 298 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL software reveal intermolecular interactions such as C–H···O hydrogen bonds between the sulfonyl group and adjacent pyrimidine rings, as well as π-π stacking of dichlorophenyl groups (distance ~3.5 Å) .
- Key Parameters : R factor < 0.06, data-to-parameter ratio > 15 .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl and ethylsulfonyl groups influence reactivity in nucleophilic aromatic substitution (NAS) reactions?
- Methodology : Computational studies (DFT, B3LYP/6-311+G(d,p)) reveal that the electron-withdrawing trifluoromethyl and sulfonyl groups activate the pyrimidine ring for NAS at specific positions. For example, the C-5 position becomes electrophilic due to conjugation with the sulfonyl group, enabling reactions with amines or alkoxides. Experimental validation involves kinetic monitoring via in situ ¹⁹F NMR in DMSO-d₆ at 50°C, showing faster substitution at C-5 compared to other positions .
- Contradictions : Some studies report unexpected regioselectivity due to steric hindrance from the dichlorophenyl group, requiring optimization of solvent polarity (e.g., switching from DMF to THF) .
Q. What strategies resolve discrepancies in biological activity data for analogs of this compound in enzyme inhibition assays?
- Methodology : Contradictions in IC₅₀ values (e.g., µM vs. nM ranges) often arise from assay conditions. Standardize protocols by:
- Using recombinant enzymes with confirmed activity (e.g., via fluorogenic substrates).
- Controlling DMSO concentration (<1%) to avoid solvent interference.
- Validating results with orthogonal assays (e.g., SPR for binding affinity vs. spectrophotometric activity assays) .
Q. How can reaction yields be optimized for introducing the ethylsulfonyl group without side reactions?
- Methodology : Use a two-step oxidation of a thioether intermediate:
Thioether formation : React 2-mercaptopyrimidine with ethyl iodide in DMF/K₂CO₃ (yield >85%).
Controlled oxidation : Use oxone in a water/acetone mixture (1:3 v/v) at 0°C to minimize overoxidation to sulfonic acids. Monitor via TLC (hexane/EtOAc 4:1) and quench with NaHSO₃ .
- Troubleshooting : If sulfone yields drop below 70%, check for moisture in the thioether precursor or switch to mCPBA in anhydrous CH₂Cl₂ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
